molecular formula C15H23NO B13167533 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol

Katalognummer: B13167533
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: AGAJWAVKKNZWGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is a chemical compound with the molecular formula C15H23NO It is characterized by a cyclohexanol ring substituted with a benzylamino group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol typically involves the reaction of benzylamine with 4-methylcyclohexanone. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylcyclohexanone, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexanol ring may also contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    Benzylamine: A simpler compound with similar functional groups but lacking the cyclohexanol ring.

    4-Methylcyclohexanone: Shares the cyclohexanol ring but lacks the benzylamino group.

    N-Benzylcyclohexylamine: Similar structure but with different substitution patterns.

Uniqueness: 1-[(Benzylamino)methyl]-4-methylcyclohexan-1-ol is unique due to the combination of the benzylamino group and the cyclohexanol ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Eigenschaften

Molekularformel

C15H23NO

Molekulargewicht

233.35 g/mol

IUPAC-Name

1-[(benzylamino)methyl]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-13-7-9-15(17,10-8-13)12-16-11-14-5-3-2-4-6-14/h2-6,13,16-17H,7-12H2,1H3

InChI-Schlüssel

AGAJWAVKKNZWGT-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)(CNCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.